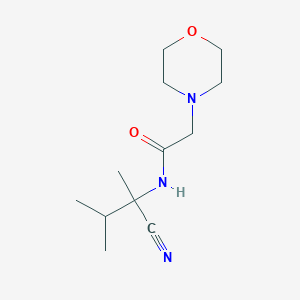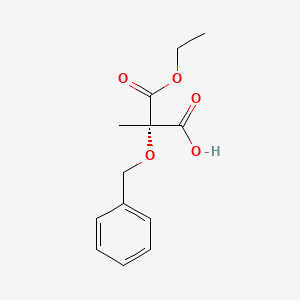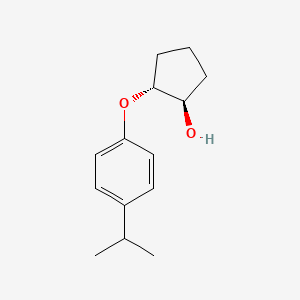![molecular formula C17H15F3N2O3S B13356247 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13356247.png)
1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate is a complex organic compound characterized by the presence of multiple functional groups, including a trifluoromethyl group, an amino group, and a nicotinate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with 2-(methylthio)nicotinic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions: 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industry: Its chemical properties may be exploited in the development of new industrial processes or products, such as coatings, adhesives, or electronic materials.
作用机制
The mechanism of action of 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
- 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)benzoate
- 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)pyridine-3-carboxylate
Comparison: Compared to similar compounds, 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate is unique due to the presence of the nicotinate ester group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H15F3N2O3S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
[1-oxo-1-[3-(trifluoromethyl)anilino]propan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H15F3N2O3S/c1-10(25-16(24)13-7-4-8-21-15(13)26-2)14(23)22-12-6-3-5-11(9-12)17(18,19)20/h3-10H,1-2H3,(H,22,23) |
InChI 键 |
KZZYGCFQJJKOJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC(=O)C2=C(N=CC=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)




![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)


![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide](/img/structure/B13356226.png)
![Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B13356234.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356235.png)

